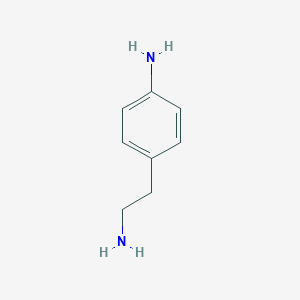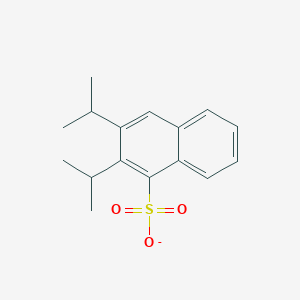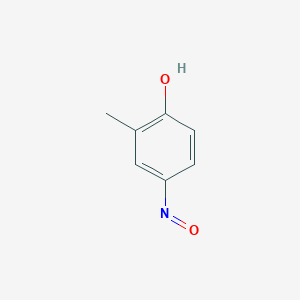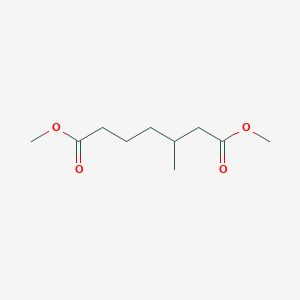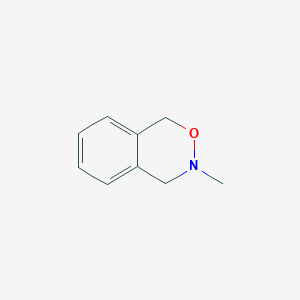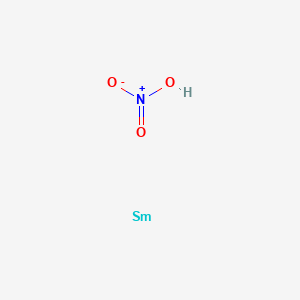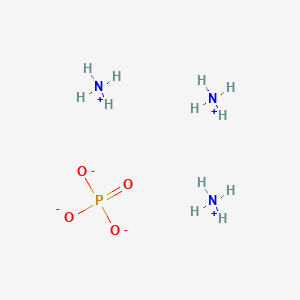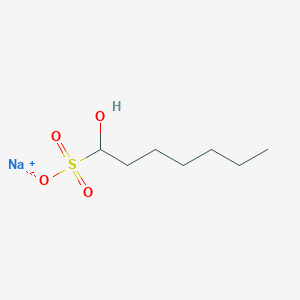
Heptanal sodium bisulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanal sodium bisulfite is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder that is soluble in water and has a strong odor. Heptanal sodium bisulfite is used in various fields of research, including chemical synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Heptanal sodium bisulfite is used in various scientific research applications. It is commonly used as a reducing agent in chemical synthesis reactions. It is also used in the synthesis of other organic compounds, such as aldehydes and ketones. In biochemistry, heptanal sodium bisulfite is used as a preservative for proteins and enzymes. It is also used as a stabilizer for certain enzymes, such as peroxidases. In pharmacology, heptanal sodium bisulfite is used as a reducing agent for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of heptanal sodium bisulfite is related to its reducing properties. It is a strong reducing agent that can donate electrons to other molecules. This property allows heptanal sodium bisulfite to reduce certain functional groups, such as aldehydes and ketones. In biochemistry, heptanal sodium bisulfite can reduce disulfide bonds in proteins, which can lead to denaturation. In pharmacology, heptanal sodium bisulfite can reduce certain functional groups in pharmaceuticals, which can lead to the formation of active metabolites.
Effets Biochimiques Et Physiologiques
Heptanal sodium bisulfite has several biochemical and physiological effects. In biochemistry, heptanal sodium bisulfite can denature proteins and enzymes by reducing disulfide bonds. This can lead to a loss of activity and function. In pharmacology, heptanal sodium bisulfite can reduce the potency of certain pharmaceuticals by reducing functional groups. This can lead to a decrease in efficacy. Heptanal sodium bisulfite can also cause irritation and sensitization when it comes into contact with the skin or mucous membranes.
Avantages Et Limitations Des Expériences En Laboratoire
Heptanal sodium bisulfite has several advantages and limitations for lab experiments. One advantage is its strong reducing properties, which make it useful in chemical synthesis reactions. Another advantage is its ability to preserve proteins and enzymes. However, heptanal sodium bisulfite has several limitations. One limitation is its potential to denature proteins and enzymes. Another limitation is its potential to reduce the potency of certain pharmaceuticals. Heptanal sodium bisulfite can also be irritating and sensitizing, which can be a limitation for some experiments.
Orientations Futures
There are several future directions for the research of heptanal sodium bisulfite. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new scientific research applications, such as the use of heptanal sodium bisulfite in nanotechnology. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of heptanal sodium bisulfite. This could lead to the development of new applications and potential therapeutic uses.
Méthodes De Synthèse
Heptanal sodium bisulfite is synthesized by reacting heptanal with sodium bisulfite. The reaction takes place in an aqueous solution and is catalyzed by an acid. The resulting product is then purified by recrystallization. The chemical equation for the synthesis of heptanal sodium bisulfite is as follows:
C7H15CHO + NaHSO3 → C7H15CHOSO3Na + H2O
Propriétés
Numéro CAS |
13495-04-0 |
|---|---|
Nom du produit |
Heptanal sodium bisulfite |
Formule moléculaire |
C7H15NaO4S |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
sodium;1-hydroxyheptane-1-sulfonate |
InChI |
InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7(8)12(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
QATUVRLKFKBGMW-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




